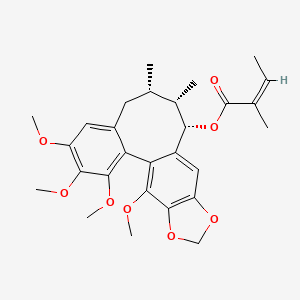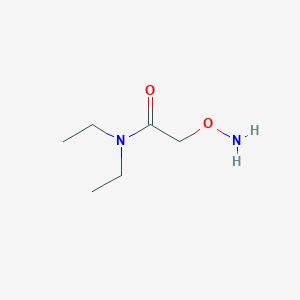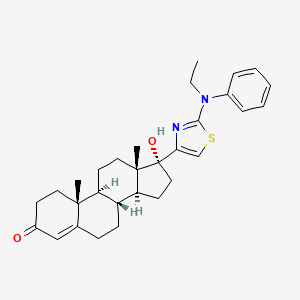![molecular formula C9H9NO2S B13784772 2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol CAS No. 93968-78-6](/img/structure/B13784772.png)
2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol is a chemical compound with the molecular formula C9H9NOS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol can be synthesized through the reaction of benzothiazole with 2-bromoethanol. The reaction typically involves the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of benzothiazole-2-carboxylic acid.
Reduction: Formation of 2-[(1,3-benzothiazol-2-yl)amino]ethanol.
Substitution: Formation of 2-[(1,3-benzothiazol-2-yl)oxy]ethyl halides.
Wissenschaftliche Forschungsanwendungen
2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol can be compared with other benzothiazole derivatives:
2-(1,3-Benzothiazol-2-yl)ethanol: Similar structure but lacks the ether linkage.
2-(1,3-Benzothiazol-2-yl)acetonitrile: Contains a nitrile group instead of a hydroxyl group.
2-(1,3-Benzothiazol-2-yl)ethylamine: Contains an amine group instead of a hydroxyl group.
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The presence of the ether linkage in this compound makes it unique and imparts specific properties that can be advantageous in certain applications.
Eigenschaften
CAS-Nummer |
93968-78-6 |
|---|---|
Molekularformel |
C9H9NO2S |
Molekulargewicht |
195.24 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-yloxy)ethanol |
InChI |
InChI=1S/C9H9NO2S/c11-5-6-12-9-10-7-3-1-2-4-8(7)13-9/h1-4,11H,5-6H2 |
InChI-Schlüssel |
YWCPLZMDFHCNRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]-](/img/structure/B13784748.png)



![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-](/img/structure/B13784777.png)


![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13784784.png)
